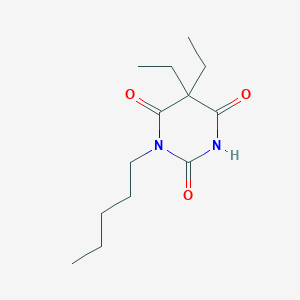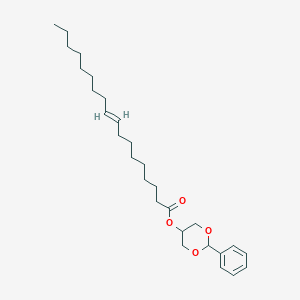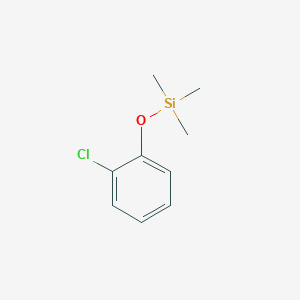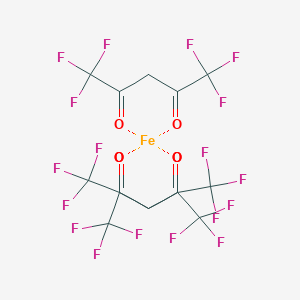
Tris(hexafluoroacetylacetonato)iron(III)
Vue d'ensemble
Description
Tris(hexafluoroacetylacetonato)iron(III) is a coordination compound with iron(III) at its center, surrounded by three hexafluoroacetylacetonato ligands. These ligands are a fluorinated version of the acetylacetonato ligand, which is a bidentate ligand that coordinates to the metal center through its two oxygen atoms. The presence of fluorine atoms in the ligand can significantly alter the physical and chemical properties of the complex compared to its non-fluorinated analogs.
Synthesis Analysis
The synthesis of tris(acetylacetonato)iron(III) complexes has been reported to proceed readily by the reaction of iron(III) hydroxide with acetylacetone in the absence of any buffer, yielding highly crystalline products . Although these papers do not directly describe the synthesis of the hexafluoroacetylacetonato analog, the methodology could potentially be adapted by using hexafluoroacetylacetone in place of acetylacetone.
Molecular Structure Analysis
The structure of tris(acetylacetonato)iron(III) has been studied, and it is known to form mononuclear inorganic coordination complexes. The ligands coordinate in a bidentate manner, leading to structural isomeric forms. The dynamic nature of the ligand environment, including the motions of the hydrogen atoms, has been highlighted through variable temperature neutron diffraction data . For the hexafluoroacetylacetonato analog, one could infer similar coordination geometry but with potential differences due to the presence of fluorine atoms.
Chemical Reactions Analysis
Tris(acetylacetonato)iron(III) has been shown to react with hydrogen halides in organic solvents to form mixed-ligand iron(III) complexes . Additionally, tris(β-diketonato)iron(III) complexes have been studied for their ligand exchange kinetics with various ligands, including acetylacetone and trifluoroacetylacetone . These studies provide insights into the reactivity of iron(III) β-diketonate complexes, which could be extrapolated to the hexafluoroacetylacetonato analog.
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(acetylacetonato)iron(III) and its derivatives have been explored in various studies. For instance, the aerobic epoxidation of olefinic compounds catalyzed by tris(1,3-diketonato)iron(III) complexes has been reported, demonstrating the catalytic potential of these complexes . The magnetic properties of related iron(II) complexes have also been investigated, providing information on the spin states and electronic configurations of these compounds . While these studies do not directly address the hexafluoroacetylacetonato analog, they suggest that such complexes could exhibit interesting catalytic, magnetic, and electronic properties.
Applications De Recherche Scientifique
Coordination Sphere Geometry
- Tris(1,1,1,5,5,5-hexafluoroacetylacetonato)iron(III) has a molecular structure determined by single-crystal diffractometry, showing significant bending distortions to the chelate rings and trifluoromethyl groups due to crystal packing forces (Pfluger & Haradem, 1983).
Catalytic Applications
- It's used as an efficient catalyst for the cross-coupling reaction between aryl Grignard reagents and alkyl halides possessing beta-hydrogens (Nagano & Hayashi, 2004).
- Applications range from hydrogen atom transfer to cross-coupling reactions and use as a Lewis acid in synthetic chemistry (Lübken, Saxarra, & Kalesse, 2018).
Photoreduction and Photoaggregation
- The photochemical behavior of tris(hexafluoroacetylacetonato)iron(III) in low-temperature matrices has been characterized using Mössbauer spectroscopy, showing aggregation and photoreduction (Yamada, Minai, Sato, & Tominaga, 1984).
Oxygenation Catalyst
- It catalyzes the aerobic epoxidation of olefinic compounds including styrene analogues and olefinic alcohols into epoxides (Takai, Hata, Yamada, & Mukaiyama, 1991).
Synthesis of Iron Sulfide Nanocrystals
- Tris(O-alkylxanthato)iron(III) complexes are used as precursors for the synthesis of iron sulfide nanocrystals, with the morphology of crystallites being affected by reaction conditions and type of precursor used (Akhtar, Malik, Tuna, & O’Brien, 2013).
Spectroscopy and Structural Studies
- The molecular structure of tris(hexafluoroacetylacetonato)iron(III) and related complexes has been characterized and analyzed using various spectroscopic techniques, highlighting their solubility and potential applications in areas like dye-sensitized solar cells (Conradie, 2022).
Propriétés
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRJLXRDBDIFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



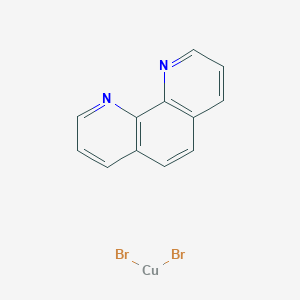
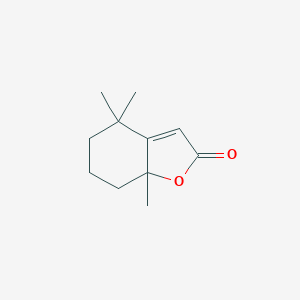
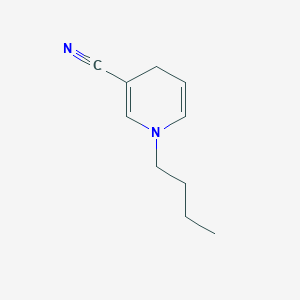
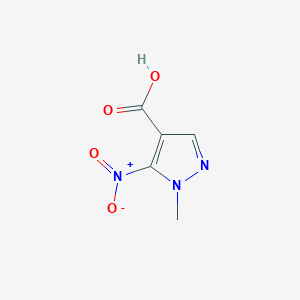


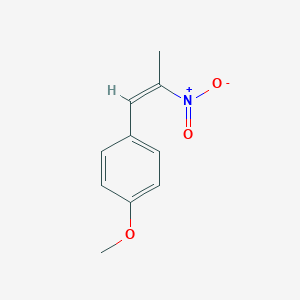
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
